2-(2-Chloro-6-fluorophenyl)-1-(furan-3-yl)ethan-1-one
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Overview
Description
2-(2-Chloro-6-fluorophenyl)-1-(furan-3-yl)ethan-1-one is an organic compound that features a unique combination of a chloro-fluorophenyl group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-fluorophenyl)-1-(furan-3-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzene and furan-3-carbaldehyde.
Grignard Reaction: The 2-chloro-6-fluorobenzene is first converted into a Grignard reagent by reacting it with magnesium in anhydrous ether.
Addition Reaction: The Grignard reagent is then reacted with furan-3-carbaldehyde to form the corresponding alcohol.
Oxidation: The alcohol is subsequently oxidized to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-6-fluorophenyl)-1-(furan-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Chloro-6-fluorophenyl)-1-(furan-3-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-1-(furan-3-yl)ethan-1-one involves its interaction with specific molecular targets. The chloro and fluoro groups can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological pathways. The furan ring can also contribute to the compound’s overall bioactivity by facilitating interactions with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)-1-(furan-3-yl)ethan-1-one: Lacks the fluorine atom, which may affect its binding affinity and bioactivity.
2-(2-Fluorophenyl)-1-(furan-3-yl)ethan-1-one: Lacks the chlorine atom, which can influence its chemical reactivity and interactions.
2-(2-Chloro-6-fluorophenyl)-1-(thiophen-3-yl)ethan-1-one: Contains a thiophene ring instead of a furan ring, which can alter its electronic properties and biological activity.
Uniqueness
2-(2-Chloro-6-fluorophenyl)-1-(furan-3-yl)ethan-1-one is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can enhance its chemical stability and biological activity. The combination of these substituents with the furan ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-(furan-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO2/c13-10-2-1-3-11(14)9(10)6-12(15)8-4-5-16-7-8/h1-5,7H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWBCDNSJSRAFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)C2=COC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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